2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide features a 1,3-oxazole core substituted at position 5 with a 3-bromophenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF2N2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCDLYEDSVYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate sulfanyl and acetamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antifungal properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical entities.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the difluorophenyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Oxazole vs. Oxadiazole Derivatives
- 2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-(4-Fluorophenyl)Acetamide (CAS: 348593-57-7)
- Core : Replaces oxazole with a 1,3,4-oxadiazole ring, which increases aromaticity and metabolic stability.
- Substituents : The acetamide is linked to a 4-fluorophenyl group instead of 2,4-difluorophenyl.
- Implications : Oxadiazole derivatives often exhibit enhanced antimicrobial and anticancer activities due to improved electron-withdrawing properties .
Oxadiazole Derivatives with Varied Halogenation
- 2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(3-Chlorophenyl)Acetamide
Antimicrobial Activity
- N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
Anticancer Activity
- Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]Thiadiazol-2-yl}Acetamide Compound 7d demonstrated high cytotoxicity against Caco-2 cells (IC50: 1.8 µM), attributed to the 2-fluoro-phenoxy group enhancing DNA intercalation .
Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- 2-(4-Bromophenyl)-N-(3,4-Difluorophenyl)Acetamide Crystal structure reveals a dihedral angle of 66.4° between aryl rings, with N–H···O hydrogen bonds stabilizing the lattice.
Lipophilicity and Molecular Weight
- The target compound’s molecular weight (~438 g/mol) and bromine/fluorine substituents suggest moderate lipophilicity (clogP ~3.5), favoring membrane permeability.
Structure-Activity Relationship (SAR) Insights
Data Tables
Table 2: Physicochemical Properties
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a novel organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrNOS
- Molecular Weight : 433.3 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its antimicrobial properties. Its structural features suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. A study highlighted the selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) being significantly lower for certain derivatives compared to others .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 10 |
| Compound B | Staphylococcus aureus | 15 |
| Compound C | Escherichia coli | >100 |
The activity was observed to be more pronounced against fungi than bacteria, suggesting a broader spectrum of antifungal properties .
The mechanism by which this compound exerts its biological effects likely involves interaction with bacterial cell walls or inhibition of essential enzymes. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the structural modifications made to the oxazole and acetamide moieties. For instance:
- The presence of electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to enhance antibacterial activity.
- Conversely, electron-withdrawing groups tend to reduce activity, indicating a delicate balance in substituent effects that can be optimized for better efficacy .
Case Studies and Research Findings
- Antibacterial Screening : A study screened a series of oxazole derivatives for antibacterial properties. The most active compound exhibited an MIC value lower than 10 µg/mL against Bacillus subtilis, indicating strong antibacterial potential .
- Antifungal Evaluation : Another investigation found that several derivatives displayed significant antifungal activity against Candida albicans, with some compounds achieving MIC values below 20 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
